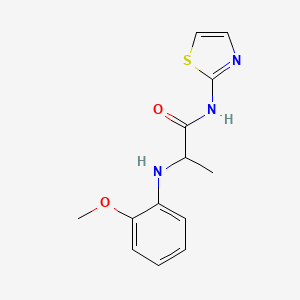
N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide, also known as MTAA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide exerts its biological effects by binding to the active site of PTPs and inhibiting their activity. PTPs are enzymes that remove phosphate groups from proteins, thereby regulating their activity. By inhibiting PTP activity, N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide can modulate various cellular signaling pathways and affect cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to selectively inhibit PTP activity. However, N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders. Another direction is to explore its applications in studying protein-protein interactions and other cellular processes. Additionally, the development of new synthetic methods for N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide and related compounds could lead to the discovery of more potent and selective PTP inhibitors.
Méthodes De Synthèse
N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide is synthesized through a series of chemical reactions that involve the condensation of 2-aminothiazole with 2-methoxybenzaldehyde, followed by the reaction with alanine amide in the presence of a coupling reagent. The resulting product is purified through column chromatography to obtain N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide in high purity and yield.
Applications De Recherche Scientifique
N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and biophysics. In medicinal chemistry, N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide has been investigated for its ability to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in various cellular signaling pathways and play a critical role in the development of various diseases, including cancer, diabetes, and autoimmune disorders. N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide has shown promising results as a PTP inhibitor, making it a potential drug candidate for the treatment of these diseases.
In biochemistry and biophysics, N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide has been used as a tool to study protein-protein interactions. N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide can be attached to a protein of interest and used as a fluorescence probe to monitor the interaction between the protein and its binding partner. This approach has been used to study various protein-protein interactions, including those involved in signal transduction, transcriptional regulation, and protein folding.
Propriétés
IUPAC Name |
2-(2-methoxyanilino)-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9(12(17)16-13-14-7-8-19-13)15-10-5-3-4-6-11(10)18-2/h3-9,15H,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYSMONWIJXLKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

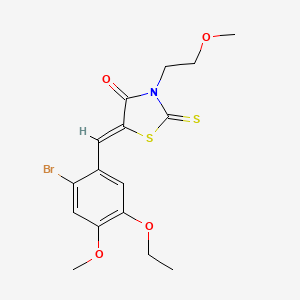
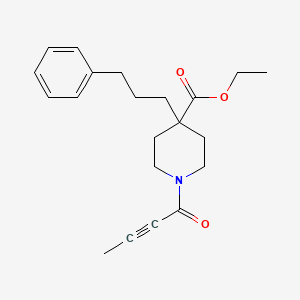
![N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4921440.png)
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4921443.png)
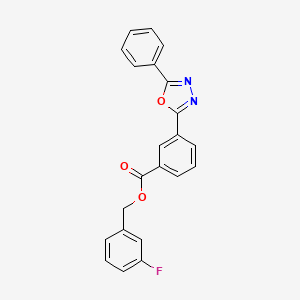
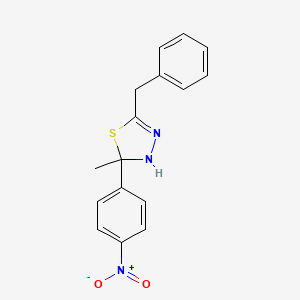
![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B4921478.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide](/img/structure/B4921482.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitro-2,1,3-benzoxadiazol-5-amine](/img/structure/B4921503.png)
![2-phenoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4921507.png)
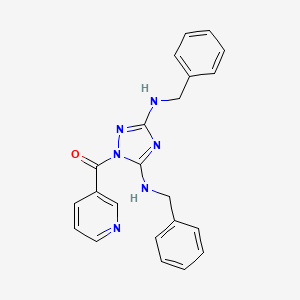


![N-[2-(2-pyridinyl)ethyl]cycloheptanamine](/img/structure/B4921531.png)